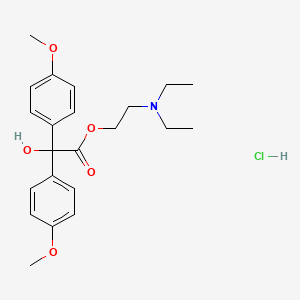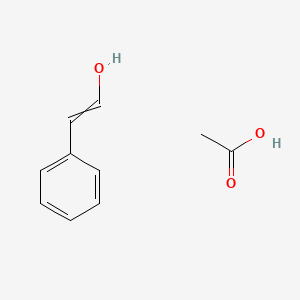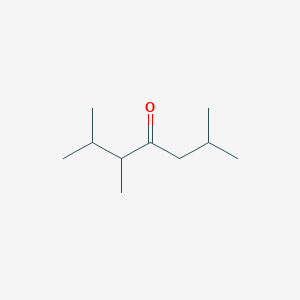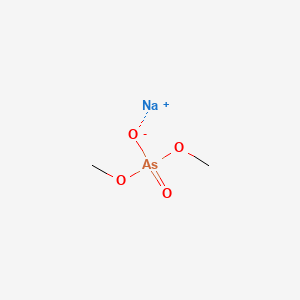
Hept-1-EN-5-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hept-1-EN-5-yne is an organic compound with the molecular formula C7H10. It belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hept-1-EN-5-yne can be synthesized through various organic chemistry techniques. One common method involves the partial hydrogenation of hept-1-yne using supported palladium and tungsten catalysts. This process is carried out under mild reaction conditions, typically at low temperatures (around 393 K) to achieve high selectivity and conversion rates .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of bimetallic catalysts. These catalysts, such as palladium-tungsten supported on gamma-alumina, are employed to enhance the efficiency and selectivity of the hydrogenation process .
Análisis De Reacciones Químicas
Types of Reactions: Hept-1-EN-5-yne undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Partial hydrogenation can convert the triple bond to a double bond, yielding hept-1-ene.
Substitution: The compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or ozone can be used under controlled conditions.
Reduction: Palladium or nickel catalysts are commonly used for hydrogenation reactions.
Substitution: Organolithium reagents or Grignard reagents are often employed for substitution reactions
Major Products Formed:
Oxidation: Various alcohols, ketones, or carboxylic acids.
Reduction: Hept-1-ene.
Substitution: Depending on the substituent, a range of substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Hept-1-EN-5-yne has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the production of polymers, pharmaceuticals, and fine chemicals
Mecanismo De Acción
The mechanism of action of Hept-1-EN-5-yne involves its interaction with various molecular targets. For instance, during hydrogenation reactions, the compound adsorbs onto the surface of the catalyst, where the triple bond interacts with the active sites. This interaction facilitates the addition of hydrogen atoms, converting the triple bond to a double bond .
Comparación Con Compuestos Similares
Hept-1-yne: Similar in structure but lacks the double bond.
Hept-1-ene: Contains only a double bond and no triple bond.
Hex-1-yne: A shorter alkyne with similar reactivity.
Uniqueness: Hept-1-EN-5-yne is unique due to the presence of both a double bond and a triple bond within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .
Propiedades
Número CAS |
821-40-9 |
|---|---|
Fórmula molecular |
C7H10 |
Peso molecular |
94.15 g/mol |
Nombre IUPAC |
hept-1-en-5-yne |
InChI |
InChI=1S/C7H10/c1-3-5-7-6-4-2/h3H,1,5,7H2,2H3 |
Clave InChI |
AMSMDGCMDNFUQA-UHFFFAOYSA-N |
SMILES canónico |
CC#CCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate](/img/structure/B14743484.png)
![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)
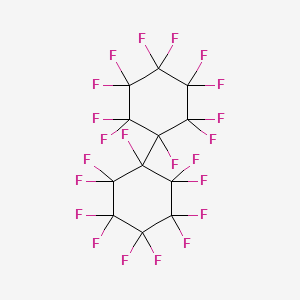

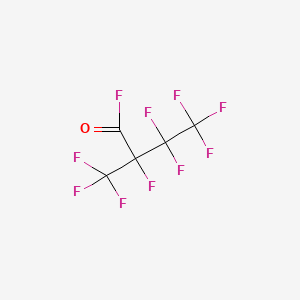
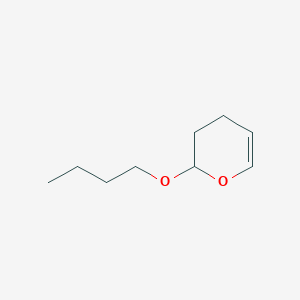

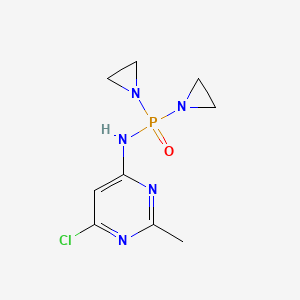
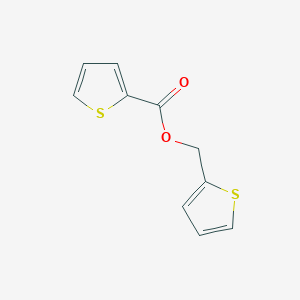
![(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;4-methylbenzenesulfonate](/img/structure/B14743540.png)
